卡帕角叉菜胶

描述

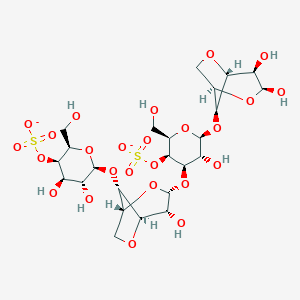

Kappa-Carrageenan is a natural hydrocolloid derived from a specific type of red seaweed found in the North Atlantic . It is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . Kappa-Carrageenan is widely used in the food industry for its gelling, thickening, and stabilizing properties . It is also used in pharmaceutical formulations due to its biodegradability, biocompatibility, non-toxicity, and bioactive attributes .

Synthesis Analysis

The synthesis of Kappa-Carrageenan involves the extraction from red seaweed and processing with alkaline substances . There are studies focused on the cationization of Kappa-Carrageenan with QUAB 188 and the formulation of Kappa-Carrageenan/PVA nanocomposite composites .

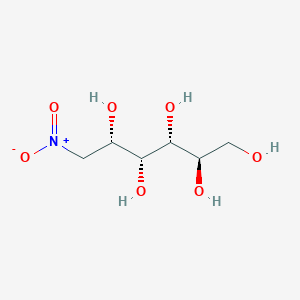

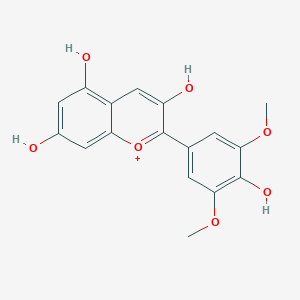

Molecular Structure Analysis

Kappa-Carrageenan is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . The presence of sulfate groups along the polymer chain imparts its characteristic negative charge, facilitating interactions with cations such as potassium, calcium, and magnesium .

Chemical Reactions Analysis

Kappa-Carrageenan undergoes various chemical reactions. For instance, it can be cationized with QUAB 188 . There are also studies on the alkali modification of carrageenans .

Physical And Chemical Properties Analysis

Kappa-Carrageenan is a large, highly flexible molecule that forms curling helical structures. This gives them the ability to form a variety of different gels at room temperature . It is also known to form strong, rigid gels in the presence of potassium ions, and reacts with dairy proteins .

科学研究应用

抗菌和抗癌潜力:来自 Hypnea musciformis 的卡帕角叉菜胶对金黄色葡萄球菌和白色念珠菌表现出抗菌作用。此外,它还通过减少乳腺癌和神经母细胞瘤细胞系的细胞增殖以及在神经毒性模型中表现出的神经保护特性来显示出抗癌活性 (Souza 等人,2018).

免疫系统调节:研究表明,卡帕角叉菜胶可以在人结肠上皮细胞中诱导白细胞介素-8 的产生,表明其在炎症通路中的作用以及在炎症性肠病中的潜在相关性 (Borthakur 等人,2007).

抗肥胖作用:对红藻 Kappaphycus Alvarezii 的研究表明,κ-角叉菜胶及其成分具有抗肥胖作用,可能通过调节肠道菌群失调和影响参与脂质代谢的基因 (Chin 等人,2019).

食品工业应用:卡帕角叉菜胶的凝胶形成特性被用于食品工业,研究探索了它与其他化合物(如 ε-聚赖氨酸)的相互作用及其对食品产品的粘弹性、热和结构特性的影响 (Li 等人,2019).

组织工程:卡帕角叉菜胶已用于组织工程,特别是在开发光交联水凝胶方面,这些水凝胶模拟天然组织的细胞外基质,并在组织工程应用中支持细胞活力和分布 (Mihăilă 等人,2013).

抗氧化和抗菌薄膜:卡帕角叉菜胶薄膜,特别是当与天然抗菌剂(如 Satureja hortensis 精油)结合使用时,显示出有希望的抗氧化和抗菌特性,适用于食品包装和保鲜 (Shojaee-Aliabadi 等人,2013).

未来方向

With ongoing research focused on optimizing extraction methods, improving product quality, and expanding applications, Kappa-Carrageenan is poised to play an increasingly prominent role across diverse industries in the years to come . It has been applied in pharmaceutical formulations and is being studied for use in tissue engineering .

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O25S2/c25-1-5-14(48-50(33,34)35)9(27)10(28)22(42-5)45-16-8-4-40-19(16)12(30)23(44-8)47-20-13(31)24(43-6(2-26)17(20)49-51(36,37)38)46-15-7-3-39-18(15)11(29)21(32)41-7/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38)/p-2/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20-,21+,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOZWUKQPJXOIG-XSBHQQIPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O25S2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11966249 | |

CAS RN |

11114-20-8 | |

| Record name | κ-Carrageenan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

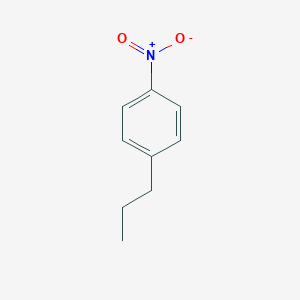

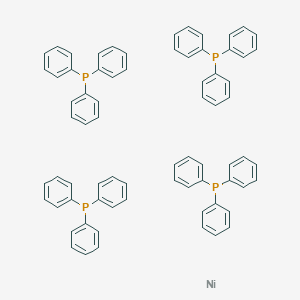

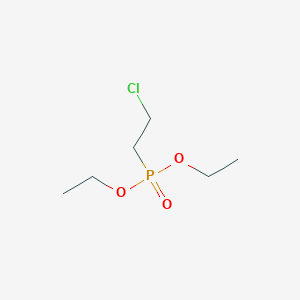

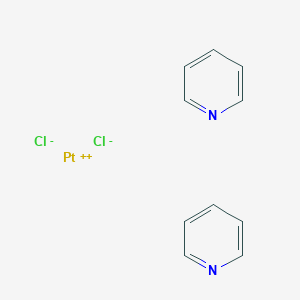

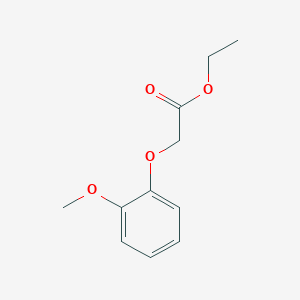

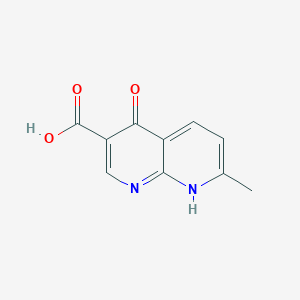

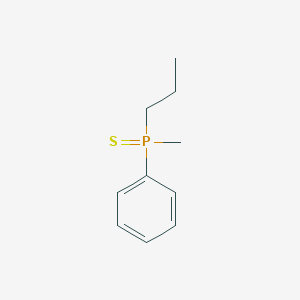

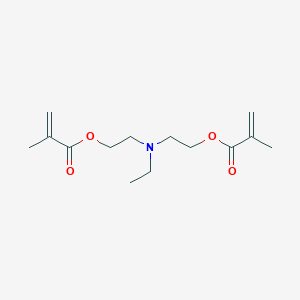

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。